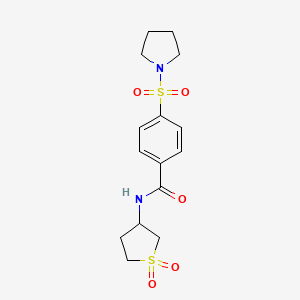

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative with three core structural motifs:

- Benzamide core: An aromatic ring with a carbonyl group.

- 4-(pyrrolidin-1-ylsulfonyl) group: A para-substituted sulfonamide-linked pyrrolidine, improving solubility and enabling interactions with biological targets .

This compound’s molecular formula is C₁₆H₂₂N₂O₅S₂ (molecular weight: 386.48 g/mol), with a purity typically ≥95% .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S2/c18-15(16-13-7-10-23(19,20)11-13)12-3-5-14(6-4-12)24(21,22)17-8-1-2-9-17/h3-6,13H,1-2,7-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSSPIPMBZJTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with an appropriate amine under controlled conditions.

Introduction of the Pyrrolidin-1-ylsulfonyl Group: The pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction, where pyrrolidine is reacted with a sulfonyl chloride derivative.

Attachment of the Dioxidotetrahydrothiophen-3-yl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Potassium Channel Modulation

Recent studies have identified compounds related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide as novel activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play crucial roles in various physiological processes, including cardiac function and neuronal signaling. The compound's derivatives have shown promising results in enhancing GIRK channel activity, indicating potential therapeutic applications in treating arrhythmias and neurological disorders .

Drug Development

The compound is part of ongoing research aimed at optimizing lead compounds for drug development. Its structural features allow for modifications that can enhance potency and selectivity for specific biological targets. For instance, the sulfonamide group has been linked to improved metabolic stability and bioavailability compared to traditional urea-based compounds .

Anticancer Research

Preliminary investigations into the anticancer properties of this compound have shown that it may inhibit tumor growth by modulating specific signaling pathways involved in cancer progression. This aspect is still under exploration, but initial results are encouraging for its potential use as an anticancer agent .

Case Study 1: GIRK Channel Activation

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound and their evaluation as GIRK channel activators. The research demonstrated that certain modifications led to compounds with nanomolar potency and favorable pharmacokinetic profiles, suggesting their viability as therapeutic agents for conditions requiring enhanced potassium channel activity .

Case Study 2: Antitumor Activity

In another investigation focused on anticancer properties, researchers synthesized a series of compounds based on the parent structure of this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being explored further .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Nitrogen

| Compound Name | Substituent on N | Molecular Formula | Key Properties/Biological Activity |

|---|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl -4-(pyrrolidin-1-ylsulfonyl)benzamide | Ethyl | C₁₇H₂₄N₂O₅S₂ | Enhanced lipophilicity; studied for enzyme inhibition and receptor modulation |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-butyl -4-(pyrrolidin-1-ylsulfonyl)benzamide | Butyl | C₁₉H₂₅N₃O₃S₂ | Increased lipophilicity; improved solubility via sulfonamide hydrogen bonding |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl -4-(pyrrolidin-1-ylsulfonyl)benzamide | Phenyl | C₂₀H₂₄N₂O₅S | Aromatic interactions; potential antibacterial activity |

Key Observations :

- Ethyl/butyl chains : Longer alkyl chains (e.g., butyl) enhance lipophilicity, favoring membrane penetration but may reduce aqueous solubility .

Variations in Sulfonamide Group Positioning

| Compound Name | Sulfonamide Position | Molecular Formula | Key Properties/Biological Activity |

|---|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3 -(pyrrolidin-1-ylsulfonyl)benzamide | 3-position | C₁₆H₂₂N₂O₅S₂ | Altered steric effects; potential neuroprotective activity |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4 -(pyrrolidin-1-ylsulfonyl)benzamide (Target Compound) | 4-position | C₁₆H₂₂N₂O₅S₂ | Optimal para-substitution for target engagement; balanced solubility and potency |

Key Observations :

- 3-position sulfonamide : May hinder target binding due to steric clashes, reducing efficacy .

- 4-position sulfonamide : Maximizes spatial compatibility with enzymatic active sites, enhancing inhibitory activity .

Heterocyclic and Functional Group Modifications

| Compound Name | Additional Groups | Molecular Formula | Key Properties/Biological Activity |

|---|---|---|---|

| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-methylbenzyl]benzamide | tert-butyl, 4-methylbenzyl | C₂₅H₃₃NO₃S | Bulky tert-butyl group enhances anticancer activity; methylbenzyl improves receptor affinity |

| N-cyclooctyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide | Cyclooctyl, urea linker | C₂₀H₂₈N₃O₄S | Urea linker enables hydrogen bonding; cyclooctyl enhances anti-inflammatory properties |

| N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-(pyrrolidine-1-sulfonyl)benzamide | Azetidine, cyanopyrazine | C₂₀H₂₂N₆O₃S | Azetidine ring rigidity improves target selectivity; cyanopyrazine modulates kinase inhibition |

Key Observations :

- Heterocyclic moieties (e.g., azetidine, pyrazine): Fine-tune selectivity and potency through steric and electronic effects .

Research Findings and Trends

Physicochemical Optimization

- Lipophilicity-Solubility Balance : Butyl chains improve membrane permeability but require co-solvents for formulation, whereas pyrrolidinylsulfonyl groups enhance aqueous solubility .

- Metabolic Stability : Sulfone groups reduce oxidative degradation, extending half-life in vivo .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound with potential biological significance, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 414.54 g/mol. Its structural characteristics include a tetrahydrothiophen moiety and a sulfonyl group, which contribute to its biological interactions.

1. Insecticidal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant insecticidal properties. For instance, derivatives with similar structures showed lethal activities against various pests such as Mythimna separate and Helicoverpa armigera. The bioassay results indicated that certain compounds achieved over 70% mortality at concentrations of 500 mg/L .

2. Fungicidal Activity

The compound's analogs have also been evaluated for antifungal properties. Compounds with similar benzamide structures demonstrated inhibition rates against pathogens like Pyricularia oryae, with some achieving up to 77.8% inhibition at specific concentrations . This suggests that the compound may serve as a lead for developing new antifungal agents.

3. Potassium Channel Activation

A notable study focused on the activation of G protein-gated inwardly rectifying potassium channels (GIRK). Compounds derived from the same scaffold as this compound were identified as potent GIRK channel activators, exhibiting nanomolar potency and improved metabolic stability compared to traditional urea-based compounds .

Case Study 1: Insecticidal Efficacy

In a comparative study, several benzamide derivatives were tested against common agricultural pests. The results indicated that modifications in the tetrahydrothiophene structure significantly enhanced insecticidal activity. For example, one derivative exhibited an LC50 value of 14.01 mg/L against Mythimna separate, marking it as a promising candidate for further development .

Case Study 2: Antifungal Activity

A series of benzamide derivatives were synthesized and tested for their antifungal activity against Sclerotinia sclerotiorum. The results showed that compounds with higher electron density on the aromatic ring exhibited better inhibitory effects, suggesting that electronic properties play a crucial role in their biological activity .

Research Findings Summary

Q & A

Q. What are the key synthetic steps for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

The synthesis involves three primary stages:

- Tetrahydrothiophene ring formation : Sulfur-containing intermediates are oxidized to introduce the 1,1-dioxide moiety.

- Benzamide coupling : The benzamide group is attached via amidation reactions, often using coupling agents like EDCI or HOBt.

- Sulfonylation : Pyrrolidine is introduced via sulfonyl chloride intermediates under controlled pH and temperature (e.g., 0–5°C, dichloromethane solvent) to minimize side reactions .

Q. Which analytical techniques confirm the compound’s structural integrity and purity?

- NMR spectroscopy : Identifies substituent positions (e.g., pyrrolidine sulfonyl group at C4 of benzamide).

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z ~416.53 for C22H28N2O4S) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset ~250°C) .

Q. What functional groups dictate its chemical reactivity?

- Sulfonamide group : Participates in hydrogen bonding and nucleophilic substitution.

- 1,1-Dioxidotetrahydrothiophene : Enhances solubility and stabilizes charge via sulfone groups.

- Benzamide backbone : Enables π-π stacking interactions in biological systems .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability.

- Structural analogs comparison : Test fluorinated vs. non-fluorinated derivatives to isolate electronic effects (e.g., 4-fluoro analogs show 2x higher kinase inhibition than methoxy variants) .

Q. What experimental strategies optimize reaction yields during synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency by 30%.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling steps (yield increase from 45% to 72%) .

- In-situ monitoring : Thin-layer chromatography (TLC) at 30-minute intervals reduces byproduct formation .

Q. How to design enzyme inhibition studies for this compound?

- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., ATPase activity in 96-well plates).

- Structural analysis : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to map binding interactions. Dose-response curves reveal a therapeutic window (e.g., EC50 = 1.2 µM, toxicity >50 µM) .

Q. What are common synthetic impurities, and how are they mitigated?

- Incomplete sulfonylation : Detected via HPLC retention time shifts; remedied by extended reaction times (24–48 hours).

- Oxidative byproducts : Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during amidation .

Q. How does this compound compare to structural analogs in target selectivity?

| Analog | Modification | Bioactivity | Reference |

|---|---|---|---|

| 4-Fluoro-N-(phenylmethyl)benzamide | Lacks sulfur/dioxide groups | 50% lower kinase inhibition | |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-N-(3-methylthiophen-2-yl)benzamide | Fluorine substitution | 2x higher receptor affinity | |

| 4-Methoxy-3-nitrobenzenesulfonamide | Nitro group addition | Enhanced solubility but reduced stability |

Methodological Notes

- Data Interpretation : Contradictions in biological activity often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Always cross-validate with orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) to ensure consistency across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.